![molecular formula C20H21N3O2 B2980064 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylbutanamide CAS No. 941965-74-8](/img/structure/B2980064.png)
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylbutanamide, commonly known as DPA-714, is a selective ligand for the translocator protein (TSPO) that has been extensively studied in scientific research. TSPO is a mitochondrial protein that is involved in the regulation of cellular energy metabolism, apoptosis, and inflammation. DPA-714 has been found to have potential applications in various fields of research, including neuroscience, cancer, and immunology.
Applications De Recherche Scientifique
Synthesis and Biological Activity
The compound has been explored in various synthetic and biological contexts, particularly in the design of heterocyclic compounds with potential insecticidal, antibacterial, and anticancer properties. For example, derivatives of pyrimidine linked to pyrazole heterocyclics, synthesized through microwave irradiative cyclocondensation, have shown significant insecticidal and antibacterial potential against Pseudococcidae insects and selected microorganisms, respectively (Deohate & Palaspagar, 2020). Additionally, the synthesis of 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones has been reported to exhibit antibacterial activity, highlighting the versatility of pyrimidine derivatives in medicinal chemistry (Narayana, Rao, & Rao, 2009).
Molecular Structure Analysis
Studies have also focused on the detailed structural analysis of pyrimidine derivatives, incorporating spectroscopic and quantum chemical calculations to understand their molecular stability and electronic structures. For instance, comprehensive studies on N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide (SMS) have revealed insights into the molecule's stability arising from hyperconjugative interactions and intramolecular hydrogen bonds (Mansour & Ghani, 2013).
Anticancer Activity
Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and tested for their antitumor activity against human breast adenocarcinoma cell lines, demonstrating the potential of pyrimidine-based compounds in developing anticancer therapies (Abdellatif et al., 2014).
Supramolecular Chemistry
The dimerization of ureidopyrimidones via quadruple hydrogen bonding illustrates the application of pyrimidine derivatives in supramolecular chemistry, offering a pathway to design novel molecular assemblies with high dimerization constants (Beijer et al., 1998).
Photophysical Properties and Sensing Applications
The design and synthesis of pyrimidine-phthalimide derivatives have been explored for their photophysical properties and potential applications in pH-sensing, demonstrating the adaptability of pyrimidine cores in creating novel materials for specific applications (Yan et al., 2017).
Propriétés
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-4-16(15-8-6-5-7-9-15)19(24)22-18-14(3)21-17-11-10-13(2)12-23(17)20(18)25/h5-12,16H,4H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSYWWFBCUYNQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(N=C3C=CC(=CN3C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

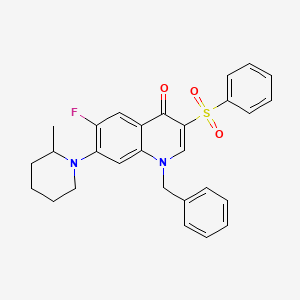
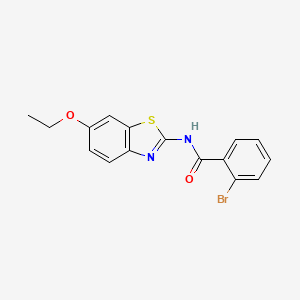

![2H-Benzo[b][1,4]oxathiepin-3(4H)-one](/img/structure/B2979985.png)
![N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)propanamide](/img/structure/B2979987.png)
![N-[3-(13-Phenyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaen-2-yl)propyl]methanesulfonamide;trifluoromethanesulfonate](/img/structure/B2979988.png)

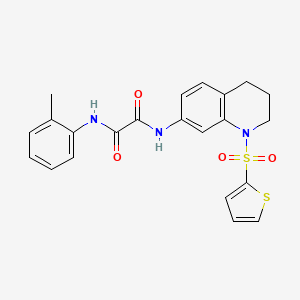
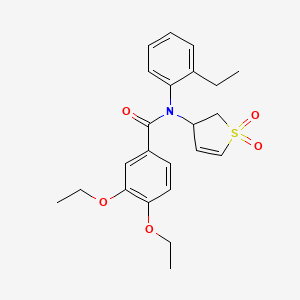
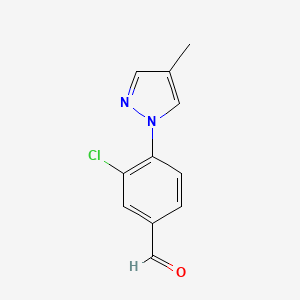
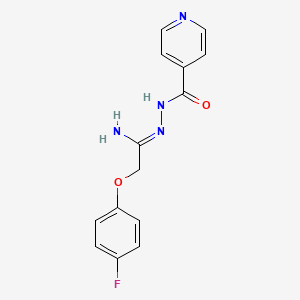
![2-Methoxyethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2979999.png)

![N-(4-fluorobenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2980004.png)